

Application Notes & Protocols: Creating a VgA Gene Knockout in Staphylococcus aureus

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Compound of Interest

Compound Name:	VgA protein
CAS No.:	147995-39-9
Cat. No.:	B1176919

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The vga (virginiamycin A resistance gene) family of genes in *Staphylococcus aureus* encodes for ATP-binding cassette (ABC) transporter proteins that confer resistance to several classes of antibiotics, including streptogramin A, pleuromutilins, and lincosamides.[1][2][3][4][5] These proteins are believed to function as efflux pumps or to protect the ribosomal target of these antibiotics.[2][3] The presence of vga genes, often located on mobile genetic elements like plasmids, poses a significant challenge in the treatment of *S. aureus* infections.[1][3] Creating a vga gene knockout in *S. aureus* is a critical step in understanding the mechanisms of antibiotic resistance, for screening new antimicrobial compounds, and for developing novel therapeutic strategies to combat resistant strains.

These application notes provide detailed protocols for two primary methods of creating a vga gene knockout in *S. aureus*: traditional allelic exchange and the more recent CRISPR-Cas9 technology.[6][7][8][9]

Data Presentation

The following tables summarize the impact of **VgA proteins** on the susceptibility of *S. aureus* to various antibiotics. This quantitative data, presented as Minimum Inhibitory Concentrations (MICs), highlights the significance of the VgA-mediated resistance.

Table 1: Effect of VgA(A) Variant on Pristinamycin IIA MIC in *S. aureus*

Strain	Relevant Genotype/Plasmid	Pristinamycin IIA MIC (mg/L)
RN4220	Wild-type recipient	2
RN4220	pIP1810 (containing vga(A) variant)	32

Data sourced from a study on a variant of the vga(A) gene.[10]

Table 2: Impact of Vga(C) on MICs of Various Antibiotics in *S. aureus*

Antibiotic	<i>S. aureus</i> RN4220 (Wild-type) MIC ($\mu\text{g/mL}$)	<i>S. aureus</i> RN4220 with pKKS825 (vga(C)) MIC ($\mu\text{g/mL}$)
Virginiamycin M1	2	>128
Lincomycin	1	64
Clindamycin	≤ 0.125	8
Tiamulin	0.25	16
Valnemulin	≤ 0.03	2

Data from the characterization of the novel ABC transporter gene, vga(C).[5]

Experimental Protocols

Here we provide detailed methodologies for creating a vga gene knockout in *S. aureus* using both allelic exchange and CRISPR-Cas9.

Protocol 1: VgA Gene Knockout using Allelic Exchange with the pIMAY Plasmid

This protocol is adapted from streamlined allelic exchange procedures.^{[9][11]} The pIMAY plasmid is a temperature-sensitive shuttle vector with a counter-selectable marker, making it suitable for generating unmarked deletions.

Materials:

- *S. aureus* strain of interest
- pIMAY-Z vector
- Primers for amplifying upstream and downstream regions of the target vga gene
- *E. coli* cloning strain (e.g., IMxxB)
- Restriction enzymes and T4 DNA ligase, or a seamless cloning kit
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Chloramphenicol and Anhydrotetracycline (ATc)
- Electroporator and cuvettes
- Genomic DNA extraction kit
- PCR reagents for verification

Methodology:

- Construction of the Knockout Plasmid:
 - Design primers to amplify approximately 1 kb regions directly upstream and downstream of the vga gene.

- Using splicing by overlap extension (SOE) PCR, fuse the upstream and downstream fragments to create a single knockout allele.
- Clone this fused fragment into the pIMAY-Z vector.
- Transform the ligation product into an appropriate E. coli cloning strain and select on media containing the appropriate antibiotic for the vector.
- Verify the correct plasmid construction by restriction digest and sequencing.
- Transformation into S. aureus:
 - Prepare electrocompetent S. aureus cells.[6]
 - Isolate the pIMAY-Z knockout plasmid from the E. coli strain. It is crucial to passage the plasmid through a restriction-modification deficient S. aureus strain like RN4220 before transforming into the final target strain to avoid degradation by the host's restriction systems.[6]
 - Electroporate the plasmid into the target S. aureus strain.
 - Plate the transformed cells on TSA plates containing chloramphenicol (10 µg/mL) and incubate at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.
- First Crossover (Integration):
 - Inoculate a single colony from the transformation plate into TSB with chloramphenicol.
 - Incubate the culture at a non-permissive temperature (e.g., 37°C) overnight to select for chromosomal integration of the plasmid.
 - Plate serial dilutions of the overnight culture onto TSA plates with chloramphenicol and incubate at 37°C. Colonies that grow have the plasmid integrated into their chromosome.
- Second Crossover (Excision and Allelic Replacement):
 - Inoculate an integrant colony into TSB without any antibiotic selection.

- Incubate at the permissive temperature (28-30°C) to allow for the excision of the plasmid.
- To select for cells that have lost the plasmid, plate the culture onto TSA containing anhydrotetracycline (ATc) to induce the counter-selectable marker.
- Colonies that grow should have undergone the second crossover event, resulting in either the wild-type allele or the desired knockout allele.
- Verification of the Knockout:
 - Screen individual colonies from the counter-selection plate by PCR using primers that flank the *vga* gene. The knockout allele will produce a smaller PCR product than the wild-type.
 - Confirm the deletion by sequencing the PCR product and performing whole-genome sequencing if necessary.

Protocol 2: VgA Gene Knockout using CRISPR-Cas9

This protocol is based on the use of a single-plasmid CRISPR-Cas9 system, such as pCasSA, for efficient genome editing in *S. aureus*.^{[7][12][13]}

Materials:

- *S. aureus* strain of interest
- pCasSA vector (or a similar CRISPR-Cas9 plasmid for *S. aureus*)
- Primers for constructing the single guide RNA (sgRNA) and the repair template
- *E. coli* cloning strain
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Chloramphenicol
- Anhydrotetracycline (ATc) for Cas9 induction
- Electroporator and cuvettes

- Genomic DNA extraction kit
- PCR reagents for verification

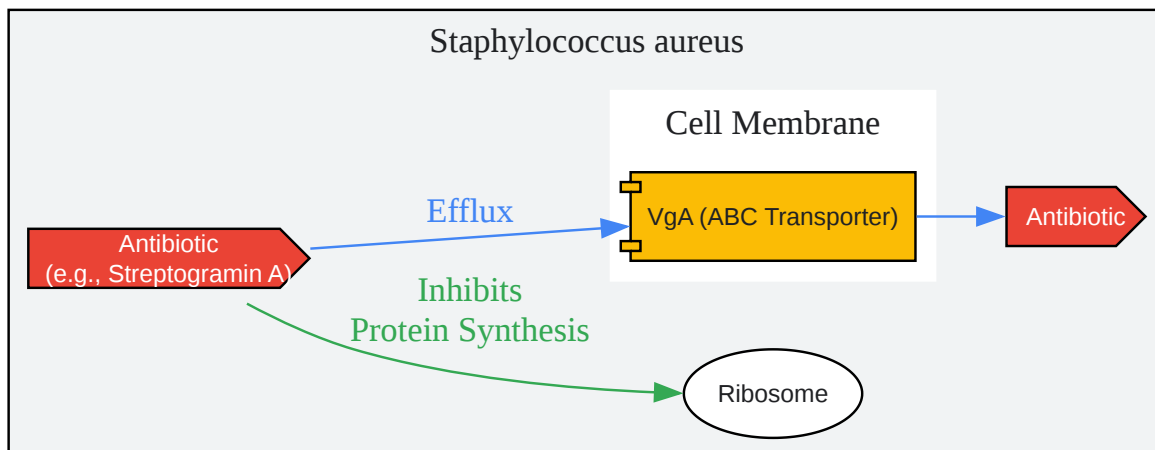
Methodology:

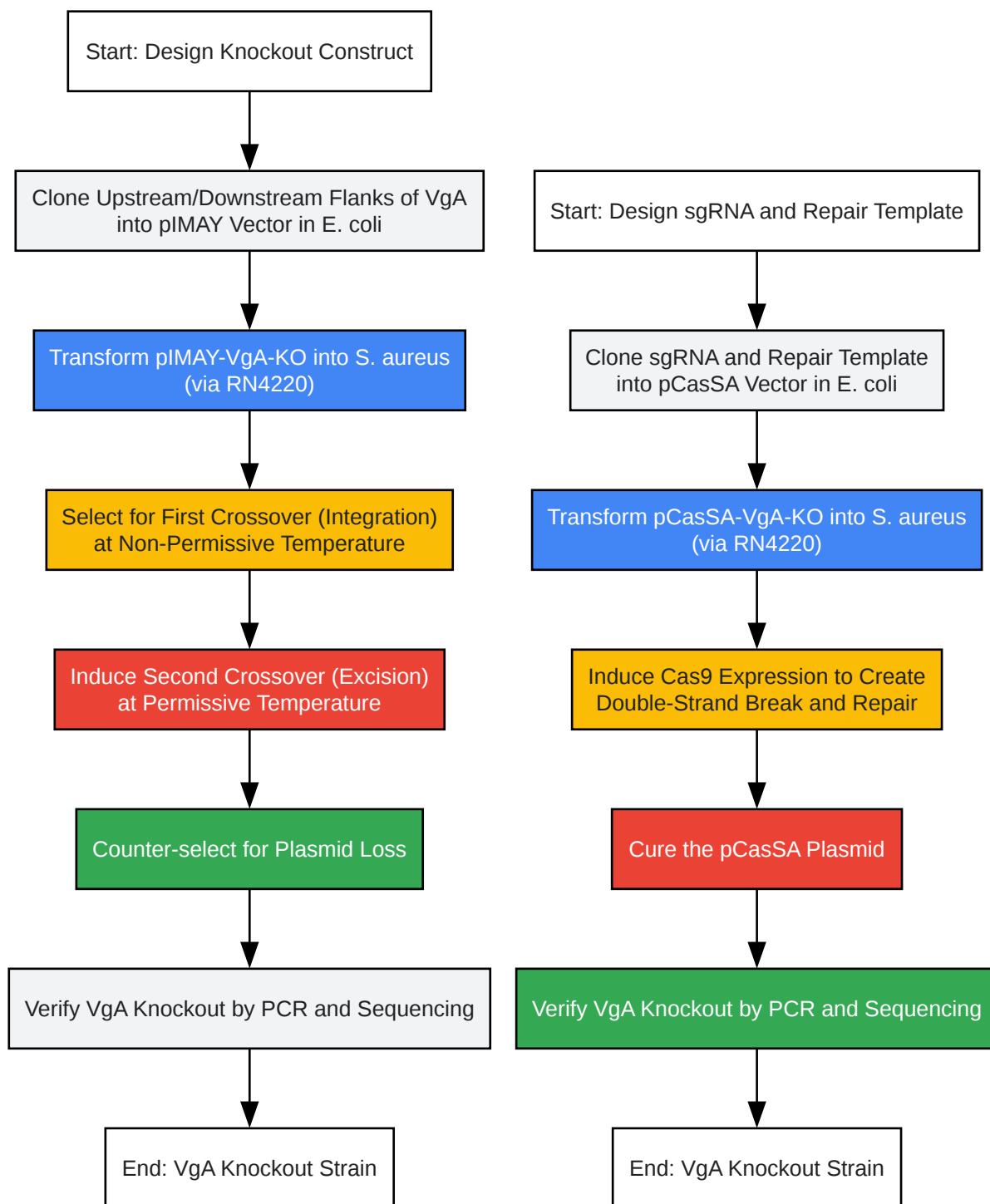
- Design and Construction of the CRISPR-Cas9 Plasmid:
 - Design a 20-nucleotide sgRNA sequence targeting a region within the vga gene. The target site must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) recognized by the specific Cas9 nuclease being used.
 - Synthesize and anneal complementary oligonucleotides encoding the sgRNA target sequence.
 - Clone the annealed sgRNA duplex into the pCasSA vector.
 - Design and synthesize a repair template consisting of approximately 500-1000 bp of homology upstream and downstream of the vga gene, effectively deleting the gene.
 - Clone the repair template into the pCasSA vector containing the sgRNA.
 - Transform the final plasmid construct into an E. coli cloning strain, select, and verify the sequence.
- Transformation into S. aureus:
 - Prepare electrocompetent S. aureus cells.
 - Isolate the CRISPR-Cas9 plasmid from E. coli and passage it through a restriction-deficient S. aureus strain (e.g., RN4220).
 - Electroporate the plasmid into the target S. aureus strain.
 - Plate on TSA with chloramphenicol and incubate at 37°C.
- Induction of Cas9 and Gene Editing:

- Inoculate a colony from the transformation plate into TSB with chloramphenicol.
- Induce the expression of Cas9 by adding anhydrotetracycline (ATc) to the culture. The Cas9 nuclease will create a double-strand break at the target site in the vga gene, which is then repaired by homologous recombination using the provided repair template, leading to the deletion of the gene.
- Curing the Plasmid:
 - To remove the CRISPR-Cas9 plasmid, passage the edited cells in TSB without antibiotic selection for several generations.
 - Plate serial dilutions onto TSA plates and then replica-plate onto TSA with and without chloramphenicol to identify colonies that have lost the plasmid (i.e., are chloramphenicol-sensitive).
- Verification of the Knockout:
 - Perform colony PCR on the plasmid-cured colonies using primers flanking the vga gene to identify the smaller amplicon indicative of a successful deletion.
 - Confirm the deletion by Sanger sequencing of the PCR product.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the mechanism of VgA-mediated antibiotic resistance.





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